(2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol
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Overview
Description
(2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 2-methylbutan-1-ol.
Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobenzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with 2-methylbutan-1-ol to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-(3,4-difluorophenyl)-2-methylbutan-1-one.
Reduction: Formation of 4-(3,4-difluorophenyl)-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(2S)-4-(3,4-Difluorophenyl)-2-methylbutane: Similar structure but fully reduced.
(2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
(2S)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is unique due to its specific combination of a difluorophenyl group and a hydroxyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-4-(3,4-difluorophenyl)-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-4-5-10(12)11(13)6-9/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSFKHFVZLERA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC(=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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